molecular formula C8H6ClN3O3 B13898967 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione

Cat. No.: B13898967
M. Wt: 227.60 g/mol
InChI Key: WYDXMIQXQNHQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione is a synthetically versatile pyridopyrimidine-based scaffold of significant interest in medicinal chemistry and drug discovery research. Pyrido[4,3-d]pyrimidine derivatives are recognized as privileged structures for developing potent inhibitors of various biological targets, particularly protein kinases . The specific chloro and methoxy substitutions on this core structure provide key sites for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of novel therapeutic agents . Research into related pyridopyrimidine scaffolds has shown their potential as antagonists for chemokine receptors like CXCR2, a promising target in inflammatory, autoimmune, and neurodegenerative diseases, as well as in oncology . Furthermore, such dihydroxypyrimidine cores are fundamental in designing inhibitors for metalloenzymes, as seen in studies targeting HIV-1 RNase H, where the structure serves as a key pharmacophore . This compound is offered for research purposes to support the synthesis and biological evaluation of new chemical entities. It is supplied with high purity and quality for reliable experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14)

InChI Key

WYDXMIQXQNHQIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Core Synthesis via Cyclocondensation

The foundational pyrido[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation reactions. A prominent approach involves:

  • Starting material : Ethyl 3-amino-2-chloroisonicotinate undergoes nitration with HNO₃/H₂SO₄ to yield 4-methyl-3-nitropyridin-2-amine (2 ) and 4-methyl-5-nitropyridin-2-amine (3 ).
  • Functional group interconversion : The amino group at position 2 is converted to a hydroxyl group via Sandmeyer reaction (NaNO₂/HCl), producing 3-nitro-4-methylpyridin-2-ol (4 ) in 96% yield.
  • Chlorination and carboxylation : Treatment with POCl₃ introduces chlorine at position 2 (78% yield), followed by carboxylation with CO₂ under pressure to form ethyl 3-amino-2-chloro-4-methylisonicotinate (6 ).

Key intermediate : Cyclocondensation of 8 (reduced from 7 ) with chloroformamidine hydrochloride yields 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (11 ), a critical precursor.

Functionalization via Nucleophilic Substitution

The 4-position of the pyrido[3,4-d]pyrimidine core is modified through nucleophilic aromatic substitution (SₙAr):

  • Reagents : Substitutions with amines, phenols, or thiols under acidic/basic conditions.
  • Example : Reaction of 11 with methoxy groups introduces 8-methoxy functionality, while chlorination at position 7 is achieved using POCl₃.

Alternative Route: Suzuki-Miyaura Coupling

A palladium-catalyzed approach builds the pyridine ring:

  • Step 1 : Suzuki-Miyaura coupling of methyl ester 1 with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms alkene 2 (63% yield).
  • Step 2 : Ammonolysis in MeOH followed by acid-catalyzed cyclization yields pyrido[3,4-d]pyrimidinone 3 (84% yield).
  • Step 3 : Chlorination with POCl₃ produces 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (4 ), a versatile intermediate.

Synthetic Data and Characterization

Table 1 : Key intermediates and yields

Compound Step Yield (%) Characterization Data (¹H NMR, IR)
4 Nitration 96 δ 7.97 (s, C6-H); IR: 1693 cm⁻¹ (C=O)
11 Cyclocondensation 93 δ 11.64 (s, NH); IR: 1750 cm⁻¹ (C=O)
5d Chlorination 78 δ 6.76–8.15 (Ar-H); MS: m/z 520

Table 2 : Comparative routes for pyrido[3,4-d]pyrimidine derivatives

Method Key Step Yield (%) Advantages
Cyclocondensation Chloroformamidine reaction 93 High selectivity for 4-position
Suzuki coupling Palladium catalysis 63–84 Modular pyridine ring construction

Critical Analysis of Methods

  • Cyclocondensation route offers high yields (93%) but requires strict control of reaction conditions to avoid byproducts.
  • Suzuki-Miyaura approach enables structural diversity but involves costly palladium catalysts.
  • NMR and IR data confirm successful functionalization, with distinct signals for NH (δ 11.64–13.23 ppm) and C=O groups (1693–1750 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents at the 7th position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .

Comparison with Similar Compounds

Table 1: Comparison with Pyrido[2,3-d]pyrimidine Derivatives

Compound ID Substituents (Positions) Physical State Melting Point (°C) Key Spectral Features
4f 4-Cl, 7-(4-Cl-phenyl), 8-Me, 2-SMe Pale yellow solid 96–99 IR: 1650 cm⁻¹ (C=N); ¹H NMR: δ 2.40 (SMe), 3.10 (N–CH₃)
4g 4-Cl, 7-(4-Cl-phenyl), 8-(Ph-ethyl), 2-SMe Pale yellow solid 100–104 ¹H NMR: δ 3.65 (OCH₂Ph), 7.30–7.50 (aromatic protons)
4h 4-Cl, 7-(4-MeO-phenyl), 8-Me, 2-SMe Yellow oil N/A MS: m/z 408.1 [M+H]⁺; ¹³C NMR: δ 55.2 (OCH₃)
Target Compound 7-Cl, 8-OMe, 2,4-dione Likely solid* N/A Hypothetical: IR ~1700 cm⁻¹ (C=O); ¹H NMR: δ 4.00 (OCH₃)

Key Observations :

  • Substituent Position : The target compound’s 7-Cl and 8-OMe groups contrast with the 4-Cl and 2-SMe substituents in derivatives. Chlorine at position 7 (vs. 4) may alter electronic distribution and steric interactions.
  • Physical State: Derivatives with bulkier substituents (e.g., 4g) exhibit higher melting points, suggesting increased crystallinity.
  • Spectroscopy : The absence of a thioether (SMe) group in the target compound eliminates characteristic δ 2.40–2.60 ppm ¹H NMR signals seen in compounds.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

European Patent Application compounds (e.g., Entry 5, 10, 15) feature a pyrido[1,2-a]pyrimidin-4-one scaffold with fluorinated or dimethoxyaryl substituents (Table 2).

Table 2: Comparison with Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound ID Substituents (Positions) Notable Features
Entry 5 2-(3-Fluoro-4-MeO-phenyl), 9-Me, 7-(1,2,3,6-tetrahydropyridinyl) Fluorine enhances electronegativity; tetrahydropyridine may improve solubility.
Entry 15 2-(3,4-diMeO-phenyl), 9-Me, 7-(3R-Me-piperazinyl) Piperazine moiety introduces basicity; dimethoxy groups increase hydrophobicity.
Target Compound 7-Cl, 8-OMe, 2,4-dione Lacks fused aromatic systems (e.g., naphthalene in ); dione groups may reduce lipophilicity.

Key Observations :

  • Scaffold Differences : The pyrido[1,2-a]pyrimidin-4-one system () is more rigid due to its fused bicyclic structure, whereas the target compound’s pyrido[4,3-d]pyrimidine-2,4-dione allows for greater conformational flexibility.
  • Bioactivity Implications : Piperazine or tetrahydropyridine substituents in compounds are often utilized to enhance solubility or target binding in CNS-active molecules, whereas the target compound’s dione groups may favor interactions with polar enzyme pockets .

Pyrido[4,3-d]pyrimidine Derivatives ()

The compound 7-(8-chloronaphthalen-1-yl)-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine (PDB 7IZ ligand) shares the pyrido[4,3-d]pyrimidine core but differs markedly in substituents (Table 3).

Table 3: Comparison with 7IZ Ligand

Feature 7IZ Ligand Target Compound
Substituents (Position) 7-(8-Cl-naphthalene), 8-F, 4-piperazinyl 7-Cl, 8-OMe, 2,4-dione
Chiral Centers 1 (pyrrolidinylmethoxy) Likely 0
Functional Groups Piperazine, fluorinated aryl Methoxy, dione
Molecular Weight ~640 g/mol (estimated) ~280–300 g/mol (estimated)

Key Observations :

  • Substituent Complexity : The 7IZ ligand’s naphthalene and piperazine groups suggest targeting of hydrophobic and charged binding pockets (e.g., kinase ATP sites). In contrast, the target compound’s smaller substituents may limit steric hindrance, favoring broad-spectrum applications.
  • Electron Effects : The 8-OMe group in the target compound is electron-donating, contrasting with 8-F in 7IZ, which is electron-withdrawing. This difference could modulate π-stacking or hydrogen-bonding interactions in biological systems.

Pyrrolo[2,3-d]pyrimidinone Derivatives ()

The compound 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (FDB020031) represents a distinct scaffold with a pyrrole ring fused to pyrimidinone.

Key Observations :

  • Functional Groups: Amino and aminomethyl groups in FDB020031 introduce basicity, whereas the target compound’s dione groups are acidic, suggesting divergent solubility and target preferences .

Biological Activity

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a chloro group at the 7-position and a methoxy group at the 8-position, which significantly influence its biological interactions and therapeutic applications.

  • Molecular Formula : C₈H₆ClN₃O₃
  • Molecular Weight : 227.6 g/mol
  • CAS Number : 2454491-07-5

The unique pyrido-pyrimidine structure contributes to its diverse biological activities, including enzyme inhibition and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism primarily involves the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer therapy.

Case Studies

  • Inhibition of Tyrosine Kinases : The compound has been shown to effectively inhibit specific tyrosine kinases involved in cancer progression. Studies have indicated that its binding affinity is enhanced due to the presence of the chloro and methoxy groups, improving selectivity towards certain targets compared to other compounds in its class like ribociclib and palbociclib.
  • NCI 60 Human Cancer Cell Line Panel : A study evaluating derivatives of pyrido[3,4-d]pyrimidines found that several compounds exhibited selective activities against breast and renal cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions in enhancing anticancer efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor beyond its anticancer applications. It has been studied for its ability to bind effectively to active sites of various enzymes involved in critical biological processes.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tyrosine kinases; reduces cancer cell proliferation
Enzyme InhibitionBinds to active sites of enzymes; affects various biological processes
SelectivityEnhanced binding affinity due to chloro and methoxy groups

Research Findings

Recent studies have underscored the significance of structural modifications on the biological activity of pyrido[4,3-d]pyrimidines. The incorporation of different substituents has been shown to alter both the potency and selectivity against specific cancer types.

Structure-Activity Relationship (SAR)

A detailed SAR analysis conducted on related compounds revealed that:

  • Compounds with a chloro group at the 7-position demonstrated enhanced inhibitory effects on cancer cell lines.
  • The methoxy group at the 8-position contributed to improved solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.